molecular formula C22H25N3O6S2 B2375348 (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 895453-52-8

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2375348
CAS No.: 895453-52-8
M. Wt: 491.58
InChI Key: LHMXJIPTBJKILE-FCQUAONHSA-N
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Description

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a benzo[d]thiazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl and methoxy groups: These groups can be introduced via alkylation and methylation reactions, respectively.

    Formation of the ylidene linkage: This involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone.

    Attachment of the morpholinosulfonyl group: This step typically involves the reaction of the intermediate with morpholine and a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ylidene linkage or other reducible groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, or other oxidized derivatives.

    Reduction: Reduced forms of the ylidene linkage or other functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of benzo[d]thiazole derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole core may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
  • 3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine ethanesulfonate
  • 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinosulfonyl group distinguishes it from other benzo[d]thiazole derivatives, potentially enhancing its solubility and bioavailability.

Biological Activity

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C20_{20}H23_{23}N3_3O5_5S2_2
  • Molecular Weight: 449.5 g/mol
  • CAS Number: 895454-12-3

Synthesis

The synthesis of this compound typically involves a multi-step reaction process. The initial step often includes the formation of the benzothiazole nucleus followed by the introduction of the morpholinosulfonyl group. Detailed synthetic routes can be found in various chemical literature sources.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, which include compounds similar to this compound. These studies often utilize in vitro assays on various cancer cell lines to evaluate cytotoxicity and proliferation inhibition.

Key Findings:

  • Cell Lines Tested: Commonly tested cell lines include A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assays Used: MTS cytotoxicity assays and BrdU proliferation assays are frequently employed to assess the efficacy of these compounds.
  • Results: Compounds similar to this compound have shown significant cytotoxic effects with IC50 values ranging from 0.85 μM to 6.75 μM across different cancer cell lines .
Cell LineIC50 Value (μM)
A5492.12 ± 0.21
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

Antimicrobial Activity

In addition to its antitumor properties, this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Testing Methods:

  • Broth Microdilution Testing: This method is used to determine the minimum inhibitory concentration (MIC) against bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Results: Preliminary data suggest that derivatives of benzothiazole exhibit promising antibacterial activity, indicating potential for development into antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • DNA Intercalation: Similar compounds have shown a propensity to intercalate into DNA structures, thereby inhibiting replication and transcription processes.
  • Enzyme Inhibition: Some derivatives may act as inhibitors of specific kinases involved in cancer cell signaling pathways.

Case Studies

Several case studies have been published detailing the effects of benzothiazole derivatives on specific cancer types:

  • A study demonstrated that a related compound inhibited tumor growth in vivo in xenograft models of lung cancer.
  • Another investigation reported that certain structural modifications led to enhanced selectivity for cancer cells over normal cells, reducing overall toxicity .

Properties

IUPAC Name

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-4-25-17-13-18(29-2)19(30-3)14-20(17)32-22(25)23-21(26)15-5-7-16(8-6-15)33(27,28)24-9-11-31-12-10-24/h5-8,13-14H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMXJIPTBJKILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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